molecular formula C6H8N2O2S B173630 N-(pyridin-2-yl)methanesulfonamide CAS No. 1197-23-5

N-(pyridin-2-yl)methanesulfonamide

Cat. No.: B173630
CAS No.: 1197-23-5
M. Wt: 172.21 g/mol
InChI Key: VWJMXGHSQCIPPX-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)methanesulfonamide: is an organic compound with the molecular formula C6H8N2O2S It is a sulfonamide derivative where a methanesulfonamide group is attached to the pyridine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(pyridin-2-yl)methanesulfonamide can undergo oxidation reactions, particularly at the sulfonamide group.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative amidation can yield various amide derivatives .

Scientific Research Applications

Chemistry: N-(pyridin-2-yl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis .

Biology and Medicine: It may be explored for its antimicrobial, antiviral, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of other compounds makes it valuable in large-scale chemical manufacturing .

Mechanism of Action

The mechanism by which N-(pyridin-2-yl)methanesulfonamide exerts its effects is not fully understood. like other sulfonamides, it may inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-(pyridin-2-yl)methanesulfonamide is unique due to the presence of the pyridine ring, which can participate in various chemical reactions and interactions. This structural feature may enhance its biological activity and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

N-pyridin-2-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-11(9,10)8-6-4-2-3-5-7-6/h2-5H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJMXGHSQCIPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385311
Record name N-(pyridin-2-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197-23-5
Record name N-(pyridin-2-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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